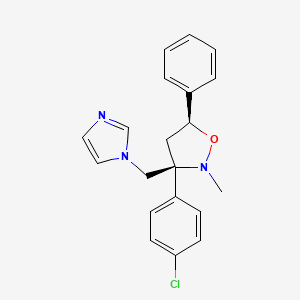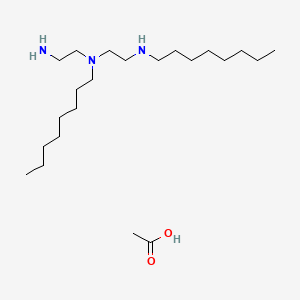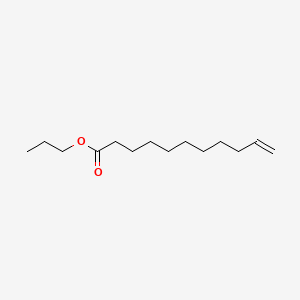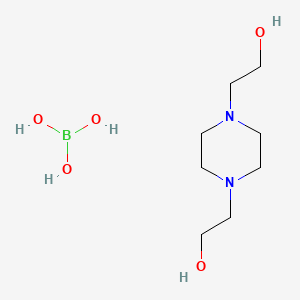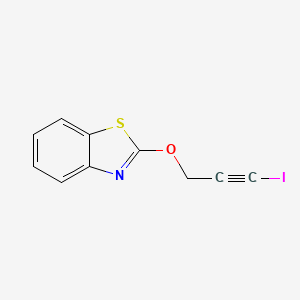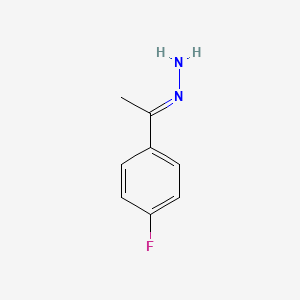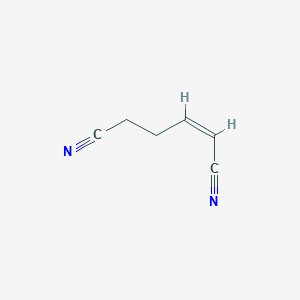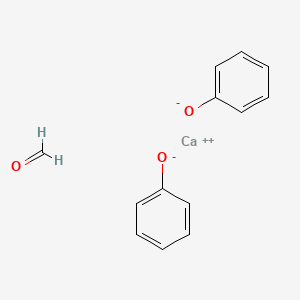
Phosphine sulfide, tris(2-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine sulfide, tris(2-methylphenyl)-, also known as tris(2-methylphenyl)phosphine sulfide, is an organophosphorus compound with the molecular formula C21H21PS. This compound is characterized by the presence of three 2-methylphenyl groups attached to a central phosphorus atom, which is further bonded to a sulfur atom. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphine sulfide, tris(2-methylphenyl)-, can be synthesized through several methods. One common approach involves the reaction of tris(2-methylphenyl)phosphine with sulfur. The reaction is typically carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion. The general reaction can be represented as follows:
P(C7H7)3+S→P(C7H7)3S
Industrial Production Methods
In industrial settings, the production of phosphine sulfide, tris(2-methylphenyl)-, often involves large-scale reactions using similar principles. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
Phosphine sulfide, tris(2-methylphenyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the corresponding phosphine.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Tris(2-methylphenyl)phosphine.
Substitution: Various substituted phosphine sulfides depending on the reagents used.
Scientific Research Applications
Phosphine sulfide, tris(2-methylphenyl)-, has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which phosphine sulfide, tris(2-methylphenyl)-, exerts its effects involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can participate in catalytic cycles, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion or other reactants involved.
Comparison with Similar Compounds
Similar Compounds
Tris(2-methylphenyl)phosphine: The parent compound without the sulfur atom.
Phosphine oxides: Oxidized derivatives of phosphines.
Phosphine-borane complexes: Stable intermediates used in phosphine synthesis.
Uniqueness
Phosphine sulfide, tris(2-methylphenyl)-, is unique due to its stability and ability to form stable complexes with metal ions. This makes it particularly useful in catalysis and other applications where stability and reactivity are crucial.
Properties
CAS No. |
6163-61-7 |
|---|---|
Molecular Formula |
C21H21PS |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
tris(2-methylphenyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C21H21PS/c1-16-10-4-7-13-19(16)22(23,20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3/h4-15H,1-3H3 |
InChI Key |
JSFLCVGSTFLMBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1P(=S)(C2=CC=CC=C2C)C3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



